2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone
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Description
Synthesis Analysis
The synthesis of piribedil involves the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in anhydrous xylene. The process yields the desired compound after extraction and purification .
Molecular Structure Analysis
Piribedil’s molecular structure consists of a pyrimidine ring linked to a piperazine moiety, with a benzodioxole group attached to the piperazine nitrogen. This arrangement contributes to its pharmacological properties .
Chemical Reactions Analysis
Piribedil acts as a dopamine agonist and displays α2-adrenergic antagonist properties. It has been investigated for its potential in counteracting age-related memory impairment by improving memory, attention, and psychomotor reactions .
Physical and Chemical Properties Analysis
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asE. coli beta-Glucuronidase and human ALDH3A1 . These enzymes play crucial roles in various biochemical processes.
Mode of Action
coli beta-Glucuronidase . This inhibition can lead to significant changes in the biochemical processes mediated by these enzymes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of E. coli beta-Glucuronidase can disrupt the normal functioning of the glucuronidation pathway, which plays a key role in the detoxification of various substances .
Pharmacokinetics
The compound’s molecular weight (29834) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways it affects. For instance, the inhibition of E. coli beta-Glucuronidase can potentially alleviate drug-induced epithelial cell toxicity in the gastrointestinal tract .
Safety and Hazards
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-4-2-16(3-5-17)18(24)13-23-9-7-22(8-10-23)12-15-1-6-19-20(11-15)26-14-25-19/h1-6,11H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDKVSUDMFXHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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